molecular formula C7H5BrF2 B031501 1-(Bromomethyl)-2,4-difluorobenzene CAS No. 23915-07-3

1-(Bromomethyl)-2,4-difluorobenzene

Cat. No. B031501
CAS RN: 23915-07-3
M. Wt: 207.01 g/mol
InChI Key: IBLMYGXJKQIGSN-UHFFFAOYSA-N
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Description

Synthesis Analysis 1-(Bromomethyl)-2,4-difluorobenzene is synthesized from m-phenylene diamine through the Schiemann reaction and subsequent bromination. This method is highlighted for its high yield (40%) and purity (over 98%), presenting an economical synthesis route due to its high yield and low cost (Z. He-ping, 2005).

Molecular Structure Analysis The molecular structure of related compounds has been extensively studied through various spectroscopic methods, including GC-MS and 1HNMR, to confirm the synthesis and structure of bromomethylated and fluorinated benzene derivatives. Such studies ensure the accuracy of the synthesized compounds and provide a detailed understanding of their molecular structure (Guo Zhi-an, 2009).

Chemical Reactions and Properties Reactions involving 1-(Bromomethyl)-2,4-difluorobenzene and its derivatives include processes such as diazotization, bromination, and nucleophilic substitutions. These reactions are crucial for further modifications and applications of the compound in various fields (Song Yan-min, 2007).

Physical Properties Analysis While specific physical properties of 1-(Bromomethyl)-2,4-difluorobenzene are not detailed in the provided studies, related compounds show characteristic features in terms of melting points, boiling points, and solubility, which can be inferred for 1-(Bromomethyl)-2,4-difluorobenzene based on its chemical structure and functional groups.

Chemical Properties Analysis The chemical properties of 1-(Bromomethyl)-2,4-difluorobenzene, such as reactivity towards nucleophiles, electrophiles, and its behavior in radical reactions, can be derived from studies on similar bromomethyl and fluorobenzene compounds. These properties are essential for its application in organic synthesis and material science (H. Plenio, J. Hermann, & Ralph Diodone, 1997).

Scientific Research Applications

  • Medicinal and Pharmaceutical Applications : A study has shown that 1-bromo-2,4-dinitrobenzene, a related compound, can be synthesized with high yield and purity. This makes it useful in the production of medicinal and pharmaceutical agents (Xuan et al., 2010).

  • Organic Synthesis : Research led to the synthesis of hydrocarbons using phenyllithium and bromobenzene and lithium, yielding products like 1-(Bromomethyl)-2,4-difluorobenzene, which are capable of diyl formation with high yield and easy access (Wittig, 1980).

  • Material Science and Packing Motifs : Bromo- and bromomethyl-substituted benzenes, including 1-(Bromomethyl)-2,4-difluorobenzene, show diverse packing motifs in their crystalline forms. This is crucial in understanding their properties and applications in materials science (Jones et al., 2012).

  • Improved Synthesis : An improved synthesis method for 1,4-bis(bromomethyl)-2-fluorobenzene, a related compound, was developed with a 30% overall yield, underscoring the evolving methods for synthesizing such chemicals (Song Yan-min, 2007).

  • Organometallic Chemistry and Catalysis : Partially fluorinated benzenes like 1-(Bromomethyl)-2,4-difluorobenzene are versatile solvents for organometallic chemistry and transition-metal-based catalysis. They offer opportunities for exploitation in contemporary organic synthesis (Pike et al., 2017).

  • Electrophilic Substitution : Electrophilic ipso substitution in fluorobenzenes, including derivatives of 1-(Bromomethyl)-2,4-difluorobenzene, can lead to unusually substituted fluoroarenes more readily than previously achieved, showing potential for novel synthesis routes (Coe et al., 1998).

  • Photodissociation Studies : The C-Br photo-fragmentation of bromo-3,5-difluorobenzene, a related compound, occurs via a carbon-bromine bond stretch and bromine out-of-plane bending. Understanding these mechanisms is vital for applications in photochemistry and molecular physics (Borg, 2007).

  • Economical Synthesis : An economical method for synthesizing 1-bromo-2,4-difluorobenzene from m-phenylene diamine provides a high yield and low cost with over 98% purity. This makes it accessible for various industrial and research applications (He-ping, 2005).

  • LED Materials : Poly(2,3,5,6-tetrafluorophenylenevinylene), prepared via the bromine precursor route (which could involve compounds like 1-(Bromomethyl)-2,4-difluorobenzene), shows excellent photoluminescence and is a promising material for green-blue LEDs at low turn-on voltages (Gan et al., 2001).

  • Coordination Chemistry : Fluorophane cryptands, potentially derived from fluorinated benzenes like 1-(Bromomethyl)-2,4-difluorobenzene, effectively coordinate alkali and alkaline earth metal ions, resulting in significant shifts in the 19F^{19}F NMR spectrum. This has implications in the study of molecular interactions and sensor development (Plenio et al., 1997).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(bromomethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLMYGXJKQIGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178627
Record name 1-(Bromomethyl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2,4-difluorobenzene

CAS RN

23915-07-3
Record name 2,4-Difluorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23915-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2,4-difluorobenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bromomethyl)-2,4-difluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2,4-difluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
ME Benhalouche, HY Huang, A Miloudi, H Doucet… - Comptes Rendus …, 2019 - Elsevier
The influence of fluoro substituents on the aryl group of N-methyl-N-benzylacetamides and N-methyl-N-benzylbenzamides on the regioselectivity of palladium-catalyzed direct arylations …
Number of citations: 4 www.sciencedirect.com
Y Luo, YH Lu, LL Gan, CH Zhou, J Wu… - … der Pharmazie: An …, 2009 - Wiley Online Library
A series of novel 1,2,4‐triazolium derivatives was synthesized starting from commercially available 1H‐1,2,4‐triazole, 2,4‐dichlorobenzyl chloride, or 2,4‐difluorobenzyl bromide. Their …
Number of citations: 65 onlinelibrary.wiley.com
GLV Damu, QP Wang, HZ Zhang, YY Zhang… - Science China …, 2013 - Springer
A series of naphthalimide azoles as potential antibacterial and antifungal agents were conveniently and efficiently synthesized starting from commercially available 6-bromobenzo[de]…
Number of citations: 63 link.springer.com
HZ Zhang, JM Lin, S Rasheed, CH Zhou - Science China Chemistry, 2014 - Springer
A series of new benzimidazole derivatives was synthesized and characterized by IR, 1 H NMR, 13 C NMR, MS, and HRMS spectra. All the new compounds were screened for their …
Number of citations: 45 link.springer.com
HZ Zhang, GLV Damu, GX Cai, CH Zhou - European Journal of Medicinal …, 2013 - Elsevier
A novel series of benzimidazole type of Fluconazole analogues were synthesized and characterized by 1 H NMR, 13 C NMR, IR, MS and HRMS spectra. All the new compounds were …
Number of citations: 133 www.sciencedirect.com
YY Zhang, JL Mi, CH Zhou, XD Zhou - European journal of medicinal …, 2011 - Elsevier
A series of novel fluconazoliums were synthesized and their bioactive evaluation as potential antibacterial and antifungal agents were described. Some target compounds displayed …
Number of citations: 69 www.sciencedirect.com
Y Li, Z Zhao, J Zhang, RTK Kwok, S **e… - Advanced Functional …, 2018 - Wiley Online Library
Multidrug‐resistant (MDR) bacteria pose serious threats to public health as there is currently a lack of effective and biocompatible drugs to kill MDR bacteria. Here, a bifunctional …
Number of citations: 116 onlinelibrary.wiley.com
MC Bryan, J Drobnick, A Gobbi… - Journal of Medicinal …, 2019 - ACS Publications
A series of pyrazolopyrimidine inhibitors of IRAK4 were developed from a high-throughput screen (HTS). Modification of an HTS hit led to a series of bicyclic heterocycles with improved …
Number of citations: 20 pubs.acs.org
DG LV, QP WANG, HZ ZHANG, YY ZHANG, JS LV… - 2013 - academia.edu
Naphthalimide derivatives are being actively investigated for their spacious potential in medicinal chemistry [1–3], supramolecular recognization and assembly [4–6] and material …
Number of citations: 2 www.academia.edu
Y Ren, Y Su, L Sun, S He, L Meng, D Liao… - Journal of medicinal …, 2017 - ACS Publications
On the basis of its essential role in driving inflammation and disease pathology, cell necrosis has gradually been verified as a promising therapeutic target for treating atherosclerosis, …
Number of citations: 87 pubs.acs.org

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